molecular formula C18H22N2O3 B4431788 (2-ETHOXYPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE

(2-ETHOXYPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE

Cat. No.: B4431788
M. Wt: 314.4 g/mol
InChI Key: YGQSQCIJDPWDHG-UHFFFAOYSA-N
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Description

(2-ETHOXYPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound with the molecular formula C17H22N2O2 It is known for its unique structure, which includes an ethoxyphenyl group and a furylmethyl piperazine moiety

Properties

IUPAC Name

(2-ethoxyphenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-2-22-17-8-4-3-7-16(17)18(21)20-11-9-19(10-12-20)14-15-6-5-13-23-15/h3-8,13H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQSQCIJDPWDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ETHOXYPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the ethoxyphenyl and furylmethyl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-ETHOXYPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

(2-ETHOXYPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-ETHOXYPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as a ligand for alpha1-adrenergic receptors, modulating their activity and influencing various physiological processes . The compound’s effects are mediated through specific pathways, including signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other arylpiperazine derivatives, such as trazodone, naftopidil, and urapidil . These compounds share structural similarities and may exhibit comparable biological activities.

Uniqueness

What sets (2-ETHOXYPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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